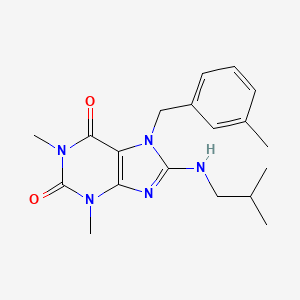![molecular formula C20H25N3O B10863753 2-(Diethylamino)-N~1~-(10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL)acetamide](/img/structure/B10863753.png)
2-(Diethylamino)-N~1~-(10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)-N~1~-(10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL)acetamide is a complex organic compound that features a dibenzoazepine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-N~1~-(10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL)acetamide typically involves the reaction of 10,11-dihydro-5H-dibenzo[B,F]azepine with diethylaminoacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar reaction pathways as laboratory synthesis, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)-N~1~-(10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group or the dibenzoazepine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary amines or other reduced derivatives .
Scientific Research Applications
2-(Diethylamino)-N~1~-(10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Mechanism of Action
The mechanism of action for 2-(Diethylamino)-N~1~-(10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL)acetamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
10,11-Dihydro-5H-dibenzo[B,F]azepine: A precursor and structurally related compound.
Desipramine: A tricyclic antidepressant with a similar dibenzoazepine core.
Imipramine: Another tricyclic antidepressant with structural similarities.
Uniqueness
Its diethylamino group and dibenzoazepine core provide distinct chemical properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C20H25N3O |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-(diethylamino)-N-(6,11-dihydro-5H-benzo[b][1]benzazepin-2-yl)acetamide |
InChI |
InChI=1S/C20H25N3O/c1-3-23(4-2)14-20(24)21-17-12-11-16-10-9-15-7-5-6-8-18(15)22-19(16)13-17/h5-8,11-13,22H,3-4,9-10,14H2,1-2H3,(H,21,24) |
InChI Key |
YUYXDFOIKZFNGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}propanamide](/img/structure/B10863672.png)
![N'-(2-{[5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)furan-2-carbohydrazide](/img/structure/B10863676.png)
![1-Benzoyl-N-benzyl-6-bromo-1-methyl-2-oxo-1,7B-dihydrocyclopropa[C]chromene-1A(2H)-carboxamide](/img/structure/B10863677.png)
![N~1~-[3-(Cyclohexylamino)propyl]-1-adamantanecarboxamide](/img/structure/B10863679.png)
![Morpholine, 4-[2-(4-tert-butylbenzenesulfonyl)cyclohexyl]-](/img/structure/B10863686.png)

![2-(7-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)acetic acid hydrochloride](/img/structure/B10863695.png)
![Methyl 3-[(2-chloropropanoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B10863696.png)
![1-(benzylsulfanyl)-4-(2-methylphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B10863707.png)
![methyl 4-({(2Z)-6-[(4-bromophenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B10863709.png)
![(2E)-3-(2-chlorophenyl)-1-[4-(3-chlorophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B10863716.png)
![methyl 2-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]amino}-4,5-dimethoxybenzoate](/img/structure/B10863729.png)

![N-{5-[(E)-(8-hydroxy-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-7-yl)diazenyl]-2-methylphenyl}benzamide](/img/structure/B10863744.png)
